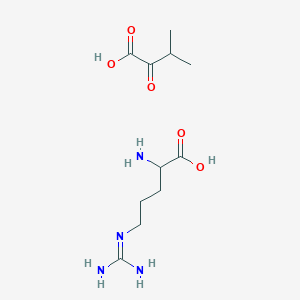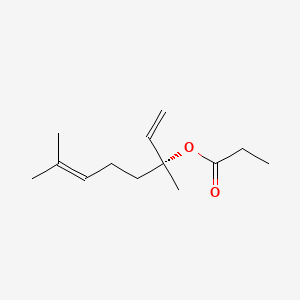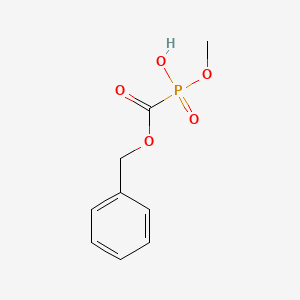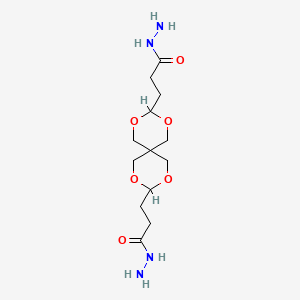
2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-bispropionohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 255-688-7, also known as barium titanate, is a chemical compound with significant industrial and scientific importance. It is a white powder that is widely used in various applications due to its unique properties, such as high dielectric constant and piezoelectric characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Barium titanate can be synthesized through several methods, including solid-state reaction, sol-gel process, and hydrothermal synthesis. The solid-state reaction involves mixing barium carbonate and titanium dioxide powders, followed by calcination at high temperatures (around 1200°C) to form barium titanate. The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, resulting in a gel that is then calcined to produce barium titanate. Hydrothermal synthesis involves reacting barium and titanium precursors in an aqueous solution at elevated temperatures and pressures to form barium titanate crystals.
Industrial Production Methods: In industrial settings, barium titanate is typically produced using the solid-state reaction method due to its simplicity and cost-effectiveness. Large-scale production involves precise control of reaction conditions, such as temperature, pressure, and reactant ratios, to ensure high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Barium titanate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with acids to form soluble barium salts and titanium dioxide. In the presence of reducing agents, barium titanate can be reduced to lower oxidation states of titanium.
Common Reagents and Conditions: Common reagents used in reactions with barium titanate include hydrochloric acid, sulfuric acid, and reducing agents like hydrogen gas. Reaction conditions typically involve controlled temperatures and pressures to facilitate the desired chemical transformations.
Major Products Formed: The major products formed from reactions involving barium titanate include barium salts, titanium dioxide, and reduced forms of titanium. These products have various applications in different fields, such as catalysis and materials science.
Aplicaciones Científicas De Investigación
Barium titanate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and in the synthesis of advanced materials. In biology, barium titanate nanoparticles are explored for their potential in drug delivery and bioimaging. In medicine, it is used in the development of medical devices, such as sensors and actuators. In industry, barium titanate is widely used in the production of capacitors, piezoelectric devices, and electro-optic components.
Mecanismo De Acción
The mechanism by which barium titanate exerts its effects is primarily based on its dielectric and piezoelectric properties. At the molecular level, barium titanate exhibits a perovskite crystal structure, which allows it to respond to electric fields by polarizing and generating an electric charge. This property is exploited in various applications, such as capacitors and sensors, where barium titanate’s ability to store and convert electrical energy is utilized.
Comparación Con Compuestos Similares
Barium titanate is often compared with other similar compounds, such as lead zirconate titanate and strontium titanate. While lead zirconate titanate also exhibits high piezoelectric properties, barium titanate is preferred in applications where lead-free materials are required due to environmental concerns. Strontium titanate, on the other hand, has a lower dielectric constant compared to barium titanate, making the latter more suitable for applications requiring high dielectric properties.
List of Similar Compounds:- Lead zirconate titanate
- Strontium titanate
- Calcium titanate
- Potassium niobate
Barium titanate’s unique combination of high dielectric constant, piezoelectric properties, and lead-free composition makes it a valuable material in various scientific and industrial applications.
Propiedades
Número CAS |
42155-14-6 |
|---|---|
Fórmula molecular |
C13H24N4O6 |
Peso molecular |
332.35 g/mol |
Nombre IUPAC |
3-[3-(3-hydrazinyl-3-oxopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propanehydrazide |
InChI |
InChI=1S/C13H24N4O6/c14-16-9(18)1-3-11-20-5-13(6-21-11)7-22-12(23-8-13)4-2-10(19)17-15/h11-12H,1-8,14-15H2,(H,16,18)(H,17,19) |
Clave InChI |
YCZPNCIOGSJLMQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2(COC(O1)CCC(=O)NN)COC(OC2)CCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


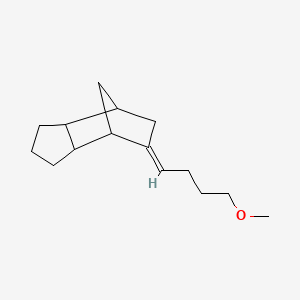
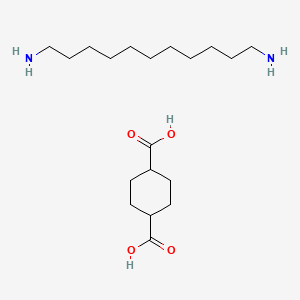
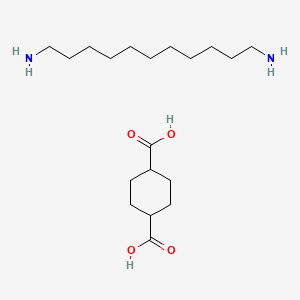

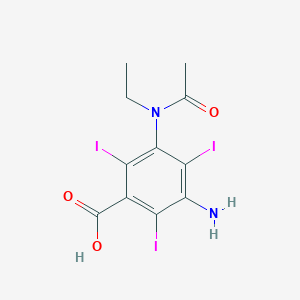
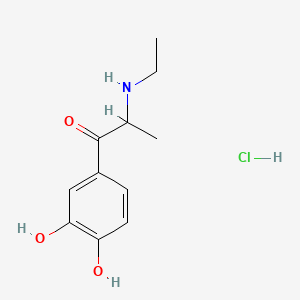
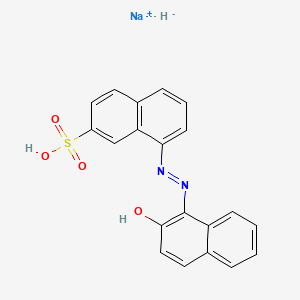
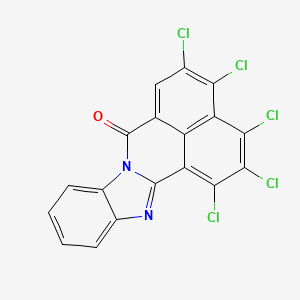
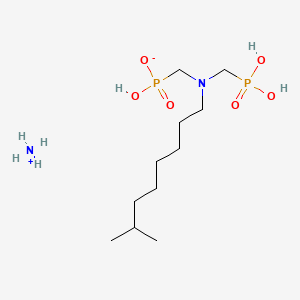
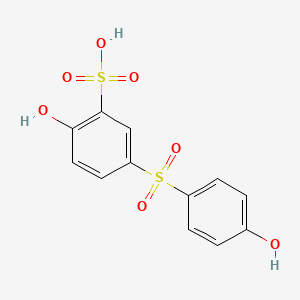
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
